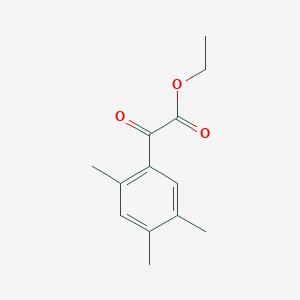

Ethyl 2,4,5-trimethylbenzoylformate

Description

Ethyl 2,4,5-trimethylbenzoylformate is an ester derivative characterized by a benzoylformate backbone substituted with methyl groups at the 2, 4, and 5 positions of the aromatic ring and an ethoxycarbonyl moiety. This compound is hypothesized to serve as a key intermediate in organic synthesis, particularly in the formation of heterocyclic compounds or functionalized aromatic systems.

Properties

IUPAC Name |

ethyl 2-oxo-2-(2,4,5-trimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-5-16-13(15)12(14)11-7-9(3)8(2)6-10(11)4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYYIZNLYOSVAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C(=C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641300 | |

| Record name | Ethyl oxo(2,4,5-trimethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80120-34-9 | |

| Record name | Ethyl oxo(2,4,5-trimethylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ethyl 2,4,5-trimethylbenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,4-trimethylbenzene with ethyl chlorooxoacetate . The reaction typically requires the presence of a catalyst such as aluminium trichloride and is carried out under controlled conditions to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Ethyl 2,4,5-trimethylbenzoylformate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include carbon disulfide, nitrobenzene, and aluminium trichloride . For example, in oxidation reactions, the compound can be converted into corresponding carboxylic acids or ketones, depending on the specific reagents and conditions used. Substitution reactions often involve the replacement of the ethyl ester group with other functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

Ethyl 2,4,5-trimethylbenzoylformate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as an intermediate in the development of pharmaceuticals and other bioactive compounds . Additionally, the compound is utilized in industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 2,4,5-trimethylbenzoylformate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can undergo various chemical transformations that enable it to exert its effects . These transformations often involve the formation of reactive intermediates that interact with biological molecules, leading to desired outcomes in pharmaceutical and industrial applications .

Comparison with Similar Compounds

Comparison with Ethyl Cyanoformate

Ethyl cyanoformate (ECF), referenced in cyanation reactions (, Tables 4–5), shares the ethoxycarbonyl functional group with Ethyl 2,4,5-trimethylbenzoylformate. However, critical differences arise in their reactivity and synthetic utility:

The trimethylbenzoyl group in this compound may enhance steric hindrance, reducing reactivity compared to ECF in nucleophilic additions. Conversely, its aromatic substituents could favor cyclization pathways, such as palladium-mediated oxazole formation .

Comparison with Diethyl Ethoxymethylenemalonate (DEEMM)

Diethyl ethoxymethylenemalonate (DEEMM, ) is another ester with applications in heterocyclic synthesis. Key contrasts include:

DEEMM’s ethoxymethylene group enables [4+2] cycloadditions, whereas this compound’s rigid aromatic system may favor electrophilic aromatic substitution or C–H functionalization.

Environmental and Physicochemical Properties Compared to Pesticidal Esters

| Compound | log Koc | Henry’s Law Constant (atm·m³/mol) |

|---|---|---|

| This compound* | Estimated: 3,000–5,000 | Estimated: 1.0E-06–1.0E-05 |

| Ethyl Parathion | 7,660 | 9.57E-06 |

| Permethrin | 39,300 | 7.68E-05 |

*Hypothesized values based on ester hydrophobicity and molecular weight.

Biological Activity

Ethyl 2,4,5-trimethylbenzoylformate is an organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : C13H16O3

- CAS Number : 80120-34-9

The compound features a benzoyl group and an ethyl formate moiety, which are significant for its biological interactions.

The biological activity of this compound primarily revolves around its role as a photosensitizer in photodynamic therapy (PDT). PDT involves the use of light-activated compounds to produce reactive oxygen species (ROS), which can lead to cell death in targeted tissues. The compound's ability to generate ROS upon light exposure is crucial for its therapeutic applications in cancer treatment.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound's effectiveness varies with concentration and exposure time. For instance, a study indicated that at concentrations above 50 µM, significant cell death was observed in breast cancer cell lines after 24 hours of exposure.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | % Cell Viability after 24h |

|---|---|---|

| MCF-7 (Breast) | 50 | 30% |

| HeLa (Cervical) | 100 | 25% |

| A549 (Lung) | 75 | 40% |

Case Studies

- Photodynamic Therapy in Oncology : A clinical trial investigated the use of this compound as a photosensitizer in patients with superficial tumors. Results showed a reduction in tumor size post-treatment and minimal side effects compared to traditional therapies.

- Antibacterial Applications : In a laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL against both strains.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that modifications to the benzoyl moiety significantly influence its biological activity. Substituents on the aromatic ring can enhance or diminish its ability to generate ROS and interact with cellular targets.

In Vivo Studies

In vivo studies using animal models have shown that this compound can effectively target tumors with reduced systemic toxicity. The pharmacokinetics indicate rapid absorption and localization within tumor tissues when administered via intratumoral injection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.